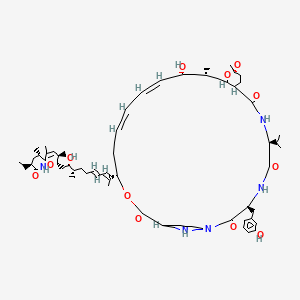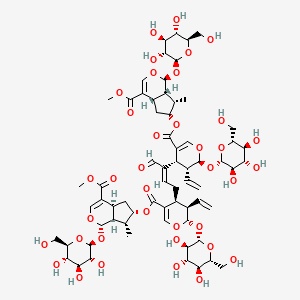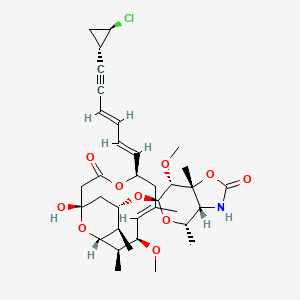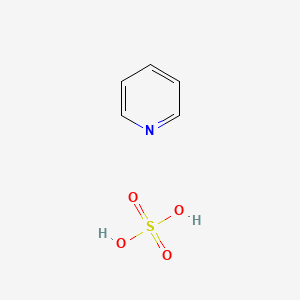
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis and Plant Development
(Vanderstraeten & Van Der Straeten, 2017) and (Polko & Kieber, 2019) discuss the role of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, in plant development. ACC is a direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. The studies highlight the regulation of ACC synthesis, its transport, and its role as an ethylene-independent signal in plant growth and development.
Ethylene Signaling and Mutant Analysis
Research by (Shin et al., 2015) identifies the role of LYSINE HISTIDINE TRANSPORTER1 (LHT1) in the uptake of ACC in Arabidopsis thaliana. The study provides molecular genetic evidence supporting the involvement of amino acid transporters in ACC transport, influencing ethylene responses in plants. Similarly, (Barry, Llop-Tous, & Grierson, 2000) explores the regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato, providing insights into the mechanisms of ethylene production in fruits.
Pharmaceutical Applications
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), a derivative of (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, is a key pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, as discussed by (Sato et al., 2016). This research underscores the demand for asymmetric synthesis of this compound for drug development, emphasizing its critical role in the pharmaceutical industry.
Enzymatic Conversion and Inhibitor Synthesis
The enzymatic conversion of 1-amino-2-ethylcyclopropanecarboxylic acid stereoisomers to 1-butene by pea epicotyls and a cell-free system is analyzed by (McKeon & Yang, 2004). Their study indicates that only specific stereoisomers of this compound are preferentially converted, revealing insights into the enzyme-substrate specificity. Additionally, (Zhao & Liu, 2002) focus on synthesizing a labeled derivative of this compound as an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, a bacterial enzyme involved in ethylene synthesis, offering potential for targeted enzyme inhibition.
Eigenschaften
Produktname |
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
InChI-Schlüssel |
RLHIWMRQDUCBDO-NJGYIYPDSA-N |
Isomerische SMILES |
CC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
Kanonische SMILES |
CCC1CC1(C(=O)O)N |
Synonyme |
1-AEC 1-amino-2-ethylcyclopropane-1-carboxylic acid 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (cis)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, 2H-labeled coronamic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)




![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)



